Cas no 1261560-09-1 (2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile)

2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile 化学的及び物理的性質
名前と識別子
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- 2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile
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- インチ: 1S/C20H10F6N2O2/c21-19(22,23)29-15-5-1-3-12(7-15)17-11-28-18(9-14(17)10-27)13-4-2-6-16(8-13)30-20(24,25)26/h1-9,11H
- InChIKey: LWTMZTPMRNYSTK-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC(=C1)C1=CN=C(C=C1C#N)C1C=CC=C(C=1)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 10
- 重原子数量: 30
- 回転可能化学結合数: 4
- 複雑さ: 617
- XLogP3: 6.2
- トポロジー分子極性表面積: 55.1
2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013002323-250mg |
2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile |
1261560-09-1 | 97% | 250mg |
$499.20 | 2023-09-03 | |
Alichem | A013002323-1g |
2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile |
1261560-09-1 | 97% | 1g |
$1564.50 | 2023-09-03 | |
Alichem | A013002323-500mg |
2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile |
1261560-09-1 | 97% | 500mg |
$806.85 | 2023-09-03 |
2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrileに関する追加情報
Introduction to 2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile (CAS No. 1261560-09-1) and Its Emerging Applications in Chemical Biology
2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile, identified by the chemical identifier CAS No. 1261560-09-1, represents a sophisticated molecular entity that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This compound, characterized by its dual aryl substitution at the 2- and 5-positions of an isonicotinonitrile core with trifluoromethoxy-functionalized phenyl groups, exhibits a unique structural and electronic profile that makes it a promising candidate for various biological assays and drug discovery initiatives.
The structural motif of 2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile is strategically designed to interact with biological targets through a combination of hydrophobicity, electronic tunability, and specific recognition capabilities. The presence of the nitrile group at the core of the molecule not only imparts electron-withdrawing properties but also facilitates hydrogen bonding interactions, which are critical for binding affinity in protein-ligand interactions. Furthermore, the electron-rich trifluoromethoxy substituents on the phenyl rings enhance the lipophilicity of the compound while introducing a strong electron-withdrawing effect through the fluorine atoms, thereby modulating its overall physicochemical properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile with high precision. These studies suggest that the compound can effectively engage with a range of biological targets, including enzymes and receptors implicated in metabolic pathways, inflammation, and cancer progression. The trifluoromethoxy groups are particularly noteworthy for their ability to influence both the shape and electronic characteristics of the binding pocket, allowing for fine-tuned interactions with specific residues in target proteins.
In the context of drug discovery, 2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile has been explored as a scaffold for developing novel therapeutics. Its structural features make it amenable to modifications that can enhance potency, selectivity, and pharmacokinetic profiles. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in signal transduction pathways. The ability to systematically modify its structure while retaining key pharmacophoric elements has positioned 2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile as a versatile building block for medicinal chemists.
The synthesis of 2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile presents an interesting challenge due to its complex architecture. However, recent innovations in synthetic methodologies have streamlined its preparation, making it more accessible for research purposes. Techniques such as cross-coupling reactions and palladium-catalyzed transformations have been employed to construct the aryl-aryl bonds efficiently. Additionally, protecting group strategies have been utilized to ensure regioselective functionalization at multiple sites within the molecule.
The pharmacological evaluation of 2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile has revealed several intriguing properties. In vitro assays have demonstrated its ability to modulate enzyme activity in a concentration-dependent manner. Notably, it has shown inhibitory effects on certain kinases that are overexpressed in tumor cells, suggesting its potential as an anticancer agent. Furthermore, its interaction with mitochondrial proteins has been investigated for possible applications in neuroprotective therapies.
One of the most compelling aspects of 2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile is its potential as a tool compound for biochemical research. Its well-defined structure allows researchers to probe specific mechanisms of action at a molecular level. By using this compound as an inhibitor or modulator in cellular assays, scientists can gain insights into signaling pathways and metabolic processes that are otherwise difficult to study directly.
The future prospects for 2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile are vast and multifaceted. As our understanding of biological systems continues to evolve, so too will our ability to harness this compound for therapeutic purposes. Advances in biocatalysis and green chemistry may further optimize its synthesis while reducing environmental impact. Additionally, interdisciplinary approaches combining chemistry with biology will likely uncover new applications that were previously unconsidered.
In conclusion,2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile (CAS No. 1261560-09-1) stands as a testament to the power of rational molecular design in addressing complex biological challenges. Its unique structural features offer a rich foundation for drug discovery efforts across multiple therapeutic areas. As research progresses,this compound will undoubtedly continue to play a pivotal role in advancing our understanding of disease mechanisms and developing novel treatments.
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